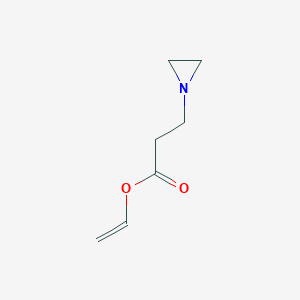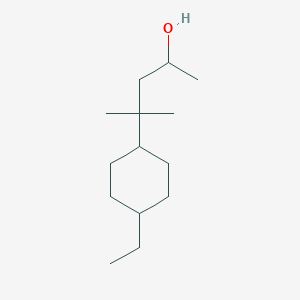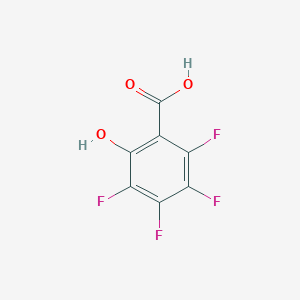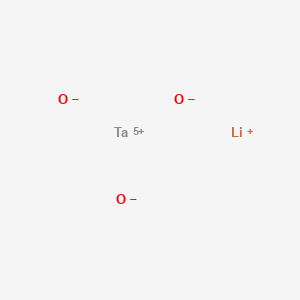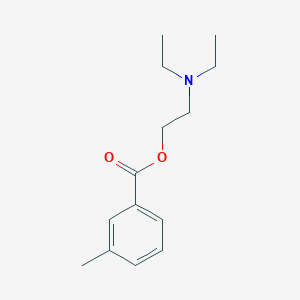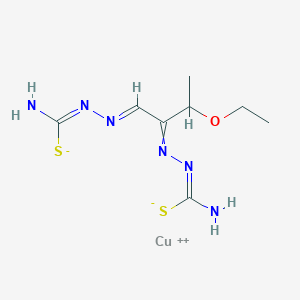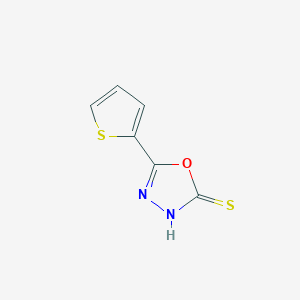
5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
Overview
Description
“5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol” is a heterocyclic aromatic molecule that contains a thiophene ring . It is a part of a class of biologically active compounds .
Synthesis Analysis
The synthesis of “5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol” involves heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The formation of the compound takes place via reaction of hydrazonoyl chloride with thiosemicarbazones by loss of HCl to form thiohydrazonate, which cyclizes to give the thiadiazole .Molecular Structure Analysis
The molecular structure of “5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol” is characterized by the presence of a thiophene ring . Both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol” include the reaction of hydrazonoyl chloride with thiosemicarbazones, loss of HCl to form thiohydrazonate, and cyclization to give the thiadiazole .Scientific Research Applications
Antioxidant Applications
The thiophene moiety present in this compound is known for its antioxidant properties. Researchers have synthesized derivatives of thiophene to explore their efficacy in scavenging free radicals and protecting against oxidative stress . This application is crucial in the development of new drugs that can mitigate oxidative damage in biological systems.
Anti-inflammatory Applications
Compounds containing the thiophene ring, such as 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol , have been studied for their potential anti-inflammatory effects. These compounds can be synthesized and tested both in vitro and in vivo for their ability to reduce inflammation, which is beneficial for treating various chronic diseases .
Antimicrobial Applications
The antibacterial activity of thiophene derivatives has been evaluated against a range of bacterial strains. Studies have shown that certain derivatives can act as effective antibacterial agents, which opens up possibilities for developing new antibiotics to combat resistant strains .
Anticancer Applications
Thiadiazole derivatives, which are structurally similar to 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol , have been synthesized and assessed for their anticancer properties. Molecular docking studies and in vitro cytotoxicity evaluations suggest that these compounds could serve as potential anticancer agents, with some showing promising activities against cancer cell lines like HepG-2 and A-549 .
Chemotherapeutic Applications
The synthesis of novel compounds from thiophene derivatives has been targeted for chemotherapeutic applications. Their incorporation into drug design can lead to the development of chemotherapeutic compounds with fewer adverse reactions and reduced tumor resistance .
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives, have been investigated for their in vitro activities against human hepatocellular carcinoma (hepg-2) and human lung cancer (a-549) cell lines . This suggests that the compound may interact with cellular targets that play a crucial role in these types of cancers.
Mode of Action
It’s worth noting that similar compounds have shown promising activities against hepg-2 and a-549 cell lines . The results of molecular docking supported the biological activity with total binding energy . This suggests that the compound may interact with its targets in a way that inhibits the growth of these cancer cells.
Biochemical Pathways
xylophilus . This suggests that the compound may interact with similar biochemical pathways, leading to downstream effects that inhibit the growth of certain cancer cells.
Result of Action
Similar compounds have shown promising activities against hepg-2 and a-549 cell lines . This suggests that the compound may have a cytotoxic effect on these cancer cells.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the ph of the environment, and the presence of certain enzymes .
properties
IUPAC Name |
5-thiophen-2-yl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c10-6-8-7-5(9-6)4-2-1-3-11-4/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVMOBLCZJOKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351720 | |
| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
10551-15-2 | |
| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



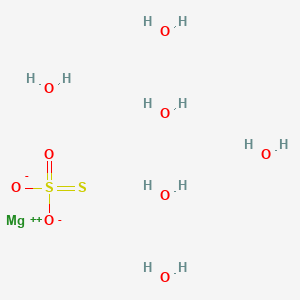
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
